molecular formula C12H15FN2O B8196280 (S)-4-(tert-Butyl)-2-(5-fluoropyridin-2-yl)-4,5-dihydrooxazole

(S)-4-(tert-Butyl)-2-(5-fluoropyridin-2-yl)-4,5-dihydrooxazole

Cat. No.: B8196280
M. Wt: 222.26 g/mol
InChI Key: YVULGYITAFNKKF-SNVBAGLBSA-N
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Description

(S)-4-(tert-Butyl)-2-(5-fluoropyridin-2-yl)-4,5-dihydrooxazole is a synthetic organic compound that features a unique combination of functional groups, including a tert-butyl group, a fluoropyridine moiety, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(tert-Butyl)-2-(5-fluoropyridin-2-yl)-4,5-dihydrooxazole typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol and a carboxylic acid derivative.

    Introduction of the Fluoropyridine Moiety: The fluoropyridine group can be introduced via a nucleophilic substitution reaction using a fluorinated pyridine derivative.

    Addition of the tert-Butyl Group: The tert-butyl group can be added through an alkylation reaction using tert-butyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(tert-Butyl)-2-(5-fluoropyridin-2-yl)-4,5-dihydrooxazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluoropyridine moiety, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of oxazole derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced oxazole derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted pyridine derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

(S)-4-(tert-Butyl)-2-(5-fluoropyridin-2-yl)-4,5-dihydrooxazole has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (S)-4-(tert-Butyl)-2-(5-fluoropyridin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine moiety may engage in hydrogen bonding or π-π interactions with target proteins, while the oxazole ring can participate in coordination with metal ions or other functional groups. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-4-(tert-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole: Lacks the fluorine atom, which may result in different reactivity and biological activity.

    (S)-4-(tert-Butyl)-2-(5-chloropyridin-2-yl)-4,5-dihydrooxazole: Contains a chlorine atom instead of fluorine, which can alter its chemical properties and interactions.

    (S)-4-(tert-Butyl)-2-(5-bromopyridin-2-yl)-4,5-dihydrooxazole:

Uniqueness

(S)-4-(tert-Butyl)-2-(5-fluoropyridin-2-yl)-4,5-dihydrooxazole is unique due to the presence of the fluorine atom, which can enhance its metabolic stability, lipophilicity, and ability to form specific interactions with biological targets. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(4S)-4-tert-butyl-2-(5-fluoropyridin-2-yl)-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O/c1-12(2,3)10-7-16-11(15-10)9-5-4-8(13)6-14-9/h4-6,10H,7H2,1-3H3/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVULGYITAFNKKF-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1COC(=N1)C2=NC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]1COC(=N1)C2=NC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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